molecular formula C8H7Cl3 B1401498 1,3-Dichloro-2-(chloromethyl)-4-methylbenzene CAS No. 1379325-36-6

1,3-Dichloro-2-(chloromethyl)-4-methylbenzene

Cat. No.: B1401498
CAS No.: 1379325-36-6
M. Wt: 209.5 g/mol
InChI Key: YFYOOPHGLJWGNL-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(chloromethyl)-4-methylbenzene is an organic compound with the molecular formula C8H7Cl3. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms at the 1 and 3 positions, a chloromethyl group at the 2 position, and a methyl group at the 4 position. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-(chloromethyl)-4-methylbenzene can be synthesized through several methods. One common method involves the chlorination of 4-methyltoluene (p-xylene) in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-2-(chloromethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove chlorine atoms, forming less chlorinated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed:

    Nucleophilic Substitution: Formation of alcohols, amines, or thioethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of less chlorinated derivatives.

Scientific Research Applications

1,3-Dichloro-2-(chloromethyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-(chloromethyl)-4-methylbenzene involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which make the benzene ring more susceptible to electrophilic substitution reactions.

Comparison with Similar Compounds

    1,3-Dichloro-2-(chloromethyl)benzene: Lacks the methyl group at the 4 position.

    1,3-Dichloro-4-methylbenzene: Lacks the chloromethyl group at the 2 position.

    2,6-Dichlorobenzyl chloride: Similar structure but with different substitution pattern.

Uniqueness: 1,3-Dichloro-2-(chloromethyl)-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both electron-withdrawing chlorine atoms and the electron-donating methyl group creates a unique electronic environment, influencing its reactivity and applications in various chemical processes.

Properties

IUPAC Name

1,3-dichloro-2-(chloromethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3/c1-5-2-3-7(10)6(4-9)8(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYOOPHGLJWGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855688
Record name 1,3-Dichloro-2-(chloromethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379325-36-6
Record name 1,3-Dichloro-2-(chloromethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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